2-Tolylboronic acid

説明

Significance of Boronic Acids as Synthetic Intermediates and Building Blocks

Boronic acids, and particularly arylboronic acids, are primarily recognized for their role as key coupling partners in transition-metal-catalyzed cross-coupling reactions. musechem.com The Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds by reacting an organoboron compound with an organic halide, stands as a testament to their synthetic power. musechem.comlibretexts.org Beyond this flagship reaction, arylboronic acids are crucial for a variety of other transformations, including the formation of carbon-heteroatom bonds (C-N, C-O, C-S) through methods like the Chan-Lam coupling. nih.govresearchgate.net

The versatility of these compounds stems from several desirable characteristics. They are generally stable, often crystalline solids that are tolerant of air and moisture, simplifying their handling and storage. researchgate.nethsppharma.com Furthermore, their reactivity can be finely tuned by altering the substituents on the aromatic ring, allowing for a broad scope of applications. researchgate.net This has led to their use not only as "mere" intermediates but also as foundational building blocks for complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govontosight.ai

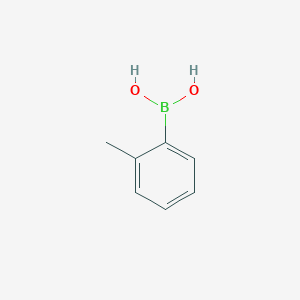

Overview of 2-Methylphenylboronic Acid within the Arylboronic Acid Class

Within the extensive family of arylboronic acids, 2-Methylphenylboronic acid, also known as o-tolylboronic acid, is a significant member. chemicalbook.com Its structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an adjacent (ortho) methyl group. nih.gov This substitution pattern imparts specific steric and electronic properties that influence its reactivity in synthetic applications. The compound is typically an odorless, white to off-white crystalline solid. hsppharma.comottokemi.com

Scope and Research Trajectories of 2-Methylphenylboronic Acid

The research landscape for 2-Methylphenylboronic acid is dominated by its application in cross-coupling reactions. It is a widely used reagent for palladium-catalyzed Suzuki-Miyaura couplings to introduce the o-tolyl moiety into various molecular scaffolds. chemicalbook.comottokemi.com Its utility extends to other catalytic systems, including rhodium-catalyzed asymmetric additions and ligand-free copper-catalyzed couplings. chemicalbook.comottokemi.com Current and future research continues to explore its role in the enantioselective synthesis of complex organic molecules and the development of novel catalytic processes that leverage its specific structural features. hsppharma.com

Structure

2D Structure

特性

IUPAC Name |

(2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJVYHOPHZMZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369820 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16419-60-6 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylphenylboronic Acid and Its Derivatives

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids, including 2-methylphenylboronic acid, has evolved significantly, with several reliable methods now available to synthetic chemists. wiley-vch.de These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Electrophilic Borate (B1201080) Trapping of Arylmetal Intermediates

One of the earliest and most fundamental methods for synthesizing arylboronic acids involves the reaction of a highly reactive arylmetal intermediate with a borate ester. wiley-vch.denih.gov This approach typically utilizes organolithium or organomagnesium compounds, which act as potent nucleophiles, attacking the electrophilic boron atom of the borate ester. The resulting boronate complex is then hydrolyzed to yield the desired arylboronic acid.

The use of Grignard reagents, organomagnesium halides (R-Mg-X), represents a classic and widely employed method for the synthesis of arylboronic acids. wikipedia.org In this procedure, an aryl halide, such as 2-bromotoluene (B146081) or 2-chlorotoluene, is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 2-methylphenylmagnesium bromide or chloride. libretexts.orgmasterorganicchemistry.com This organometallic species is then treated with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to afford 2-methylphenylboronic acid.

While this method is cost-effective, it can sometimes be plagued by low yields. nih.gov The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has been shown to be a mild and efficient alternative for the synthesis of various boronic acids. clockss.org

Table 1: Synthesis of Arylboronic Acids via Grignard Reagents

| Aryl Halide | Grignard Reagent | Borate Ester | Product | Reference |

| 2-Bromotoluene | 2-Methylphenylmagnesium bromide | Trimethyl borate | 2-Methylphenylboronic acid | libretexts.org |

| p-Tolylmagnesium bromide | - | Diisopropylaminoborane | p-Tolylboronic acid | clockss.org |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

An alternative to the Grignard route is the use of lithium-halogen exchange, a powerful technique for the formation of organolithium reagents. wikipedia.org This method is particularly useful for aryl bromides and iodides and often proceeds rapidly at low temperatures. harvard.edu In a typical procedure, an aryl halide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate the corresponding aryllithium species. wikipedia.org This intermediate is then quenched with a trialkyl borate, followed by hydrolysis, to produce the arylboronic acid. acs.org

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org This method offers the advantage of generating organolithium reagents that may be difficult to prepare via direct lithiation.

Table 2: Synthesis of Phenylboronic Acids via Lithium-Halogen Exchange

| Aryl Halide | Organolithium Reagent | Borate Ester | Product | Reference |

| Phenylbromide | n-Butyllithium | Not specified | Phenyllithium derivative | acs.org |

| Aryl halide (I or Br) | Organolithium | Not specified | Lithiated arene species | wikipedia.org |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Palladium-Catalyzed Coupling Reactions

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient tool for the synthesis of arylboronic acids and their derivatives. nih.govnih.gov These methods offer excellent functional group tolerance and are often conducted under milder conditions compared to traditional organometallic routes.

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylboronic esters from aryl halides or triflates. organic-chemistry.org This reaction typically employs a diboronyl ester, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgescholarship.org The resulting pinacol (B44631) esters are stable, can be easily purified by chromatography, and serve as versatile coupling partners in subsequent Suzuki-Miyaura reactions. sigmaaldrich.comorganic-chemistry.org

The choice of base is crucial for the success of the Miyaura borylation, with potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) being commonly used. organic-chemistry.org A wide range of palladium catalysts and ligands have been developed to facilitate this transformation, allowing for the borylation of even challenging substrates.

A study by the Molander group has shown that tetrahydroxydiboron (B82485) can be a superior alternative to bis(pinacolato)diboron in Miyaura borylations, as it directly yields the boronic acid and simplifies purification. researchgate.net

Table 3: Miyaura Borylation Reaction Components

| Component | Role | Common Examples | Reference |

| Aryl Substrate | Electrophile | Aryl bromides, iodides, triflates | organic-chemistry.orgescholarship.org |

| Boron Reagent | Nucleophile | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Catalyst | Facilitates the reaction | Palladium(II) chloride (PdCl₂) | nih.gov |

| Base | Activates the reaction | Potassium acetate (KOAc) | organic-chemistry.org |

This table summarizes the key components of a typical Miyaura borylation reaction.

A significant advancement in palladium-catalyzed borylation is the direct use of diboronic acid (B₂(OH)₄) or its synthetic precursor, tetrahydroxydiboron, as the boron source. acs.orgresearchgate.netorganic-chemistry.org This approach offers a more direct and atom-economical route to arylboronic acids compared to the use of diboronyl esters, as it eliminates the need for a subsequent hydrolysis step. organic-chemistry.orgnih.gov

Research has demonstrated that various aryl chlorides can be efficiently converted to their corresponding arylboronic acids using tetrahydroxydiboron in the presence of a palladium catalyst. acs.orgorganic-chemistry.orgnih.gov This method is tolerant of a wide range of functional groups and provides a simplified route to diverse boronic acid derivatives. organic-chemistry.org The intermediate boronic acids can be readily converted to other useful boronates without the need for workup or isolation. acs.orgnih.gov

An in-depth look at the synthesis of 2-methylphenylboronic acid and its derivatives reveals a range of sophisticated chemical strategies. These methods, from direct C-H functionalization to flow chemistry, highlight modern advancements in organic synthesis, enabling the creation of complex molecules with precision and efficiency.

Reactivity and Reaction Mechanisms Involving 2 Methylphenylboronic Acid

Role in Cross-Coupling Reactions

2-Methylphenylboronic acid serves as an important coupling partner in a variety of cross-coupling reactions, enabling the formation of biaryl structures. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound, such as 2-methylphenylboronic acid, with an organic halide or triflate. libretexts.org This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.org

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: libretexts.orgchemcompute.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgchemcompute.org This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetallation: The organoboron compound, in this case, 2-methylphenylboronic acid, is activated by a base. This activated species then reacts with the palladium(II) intermediate in a process called transmetallation. chemcompute.org The 2-methylphenyl group is transferred from the boron atom to the palladium center, displacing the halide. chemcompute.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the 2-methylphenyl group and the aryl group from the organic halide) from the palladium(II) complex. This forms the desired biaryl product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals have also been explored for coupling reactions involving arylboronic acids. mdpi.comresearchgate.net

Palladium: Palladium complexes are the most widely used and efficient catalysts for Suzuki-Miyaura couplings. mdpi.com Various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₄] are commonly employed. libretexts.orgmdpi.com The choice of palladium precursor and ligands significantly impacts the reaction's efficiency.

Ruthenium: Ruthenium catalysts, such as Ru(cod)(2-methylallyl)₂, have been shown to catalyze the Suzuki-Miyaura cross-coupling of aryl bromides and iodides with arylboronic acids, providing moderate to good yields of biaryls. researchgate.net

Copper: Copper-based catalysts, sometimes in combination with palladium, have been investigated. researchgate.net For instance, readily available copper powder with K₂CO₃ as the base has proven effective for the coupling of aryl iodides. researchgate.net

Rhodium: Rhodium(I)-OH complexes have been studied in the context of their reactions with arylboronic acids, which is relevant to the mechanism of rhodium-catalyzed additions. researchgate.net

Nickel: Nickel catalysts are a more cost-effective alternative to palladium and have shown promise in Suzuki-Miyaura couplings, particularly for less reactive aryl chlorides. mdpi.comacs.org Nickel(0) catalysts, often generated in situ, can be highly effective. acs.org

The choice of ligands and bases is crucial for the success and efficiency of the Suzuki-Miyaura coupling of 2-methylphenylboronic acid.

Ligands: Bulky and electron-rich phosphine (B1218219) ligands are often preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. mdpi.com Examples of effective ligands include SPhos, which has been used in the coupling of aryl and heteroaryl halides with various boronic acids. mit.edu N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines. mdpi.com The structure of the ligand can significantly influence the catalyst's activity and stability. diva-portal.org

Bases: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetallation. chemcompute.org Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various amines like diisopropylamine. researchgate.nettubitak.gov.tr The strength and nature of the base can affect reaction rates and yields, and the optimal base often depends on the specific substrates and catalyst system being used. tubitak.gov.tr

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Phenylboronic Acid MIDA Ester with 4-Bromonitrobenzene This table is based on a model reaction and illustrates the general impact of different bases on reaction efficiency.

| Entry | Base | Yield (%) |

| 1 | (i-Pr)₂NH | 94 |

| 2 | Et₃N | 52 |

| 3 | K₂CO₃ | 54 |

| 4 | Cs₂CO₃ | 51 |

| 5 | K₃PO₄·3H₂O | 45 |

| 6 | KOH | 48 |

| Reaction conditions: Phenylboronic acid MIDA ester (0.6 mmol), 4-bromonitrobenzene (0.5 mmol), base (1 mmol), Pd(OAc)₂ (2 mol%), H₂O (1 mL), in air, 4 h, 100 °C. Data sourced from tubitak.gov.tr. |

When coupling partners have multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction becomes a critical consideration. For substrates like polyhalogenated arenes, the reaction can often be controlled to favor substitution at a specific position. beilstein-journals.org

Atroposelectivity refers to the selective formation of one atropisomer over another. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, a common feature in sterically hindered biaryl compounds that can be formed using 2-methylphenylboronic acid. beilstein-journals.orgresearchgate.net The synthesis of atropisomeric compounds via Suzuki-Miyaura coupling is an area of significant research interest. beilstein-journals.org For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, including 2-methylphenylboronic acid, has been studied to understand the factors governing regio- and atroposelectivity. beilstein-journals.orgresearchgate.net

Asymmetric Suzuki-Miyaura coupling aims to produce enantiomerically enriched, axially chiral biaryls. This is typically achieved by using a chiral ligand that coordinates to the metal catalyst, influencing the stereochemical outcome of the reaction. nih.gov The development of efficient chiral ligands is key to the success of these reactions. acs.org For example, the use of a palladium catalyst with the (S)-KenPhos ligand has been shown to produce enantioenriched biaryl phosphonates in good yields and with high enantiomeric excess. nih.gov The coupling of 2-cumyl-6-methylphenylbromide with 2-methylphenylboronic acid has been reported to yield a biphenyl (B1667301) amide with good yield and enantioselectivity. nih.gov

Table 2: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids This table presents examples of asymmetric couplings and the resulting product yields and enantiomeric excess (ee).

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) |

| a | 2-cumyl-6-methylphenylbromide | 2-ethylphenylboronic acid | (S)-KenPhos | >70 | >80 |

| b | 2-cumyl-6-methylphenylbromide | 2-methylphenylboronic acid | (S)-KenPhos | >70 | >80 |

| c | Diethyl 1-bromo-2-naphthylphosphonate | 2-methyl-1-naphthylboronic acid | Chiral Monophosphine | 88 | 94 |

| Reaction conditions vary for each entry. Data sourced from nih.gov. |

Other Key Reactions

Arylboronic acids can be readily oxidized to the corresponding phenols, providing a valuable two-step method for the hydroxylation of aryl halides via a boronic acid intermediate. This transformation is synthetically useful and can be achieved under various conditions.

For 2-methylphenylboronic acid, a straightforward and efficient method involves its aerobic oxidation to produce 2-methylphenol (o-cresol). rsc.org One reported procedure using a biomimetic catalyst system achieved an 84% yield of 2-methylphenol. rsc.org Another mild and effective method for the hydroxylation of arylboronic acids utilizes sodium ascorbate (B8700270) (Vitamin C) as the mediator in DMF at room temperature, open to the air. unibo.it While a specific yield for 2-methylphenylboronic acid itself is not provided, the method is shown to be effective for related substituted boronic acids, such as 4-methoxy-2-methylphenylboronic acid, which was oxidized to the corresponding phenol (B47542) in 93% yield. unibo.it These methods highlight the facile conversion of the C-B bond to a C-O bond.

Table 5: Oxidation of 2-Methylphenylboronic Acid to 2-Methylphenol

| Boronic Acid | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylphenylboronic acid | Biomimetic catalyst | Hexane-ethyl acetate (B1210297), 2h | 2-Methylphenol | 84% | rsc.org |

Reduction Reactions

The reduction of arylboronic acids, such as 2-methylphenylboronic acid, to their corresponding boranes (ArBH₂) is a transformation that requires potent reducing agents. The boron-carbon bond is generally stable, but the boron-hydroxyl groups are reactive. Direct reduction is often complicated by the acidic protons of the hydroxyl groups, which react with the hydride reagent.

A common strategy involves a two-step process. First, the boronic acid is converted into a boronic ester. This is typically achieved by condensation with an alcohol or diol, such as pinacol (B44631) or neopentyl glycol, often with removal of water to drive the reaction to completion. This step replaces the reactive B-OH groups with B-OR groups, protecting them from the hydride.

In the second step, the resulting boronic ester is treated with a strong reducing agent like lithium aluminum hydride (LAH). The LAH provides hydride ions (H⁻) that displace the alkoxy groups from the boron atom to form the arylborane. It is crucial to use an aggressive reducing agent like LAH, as milder reagents such as sodium borohydride (B1222165) are generally not reactive enough to reduce boronic esters. The resulting arylboranes are highly reactive and sensitive to air and moisture, readily oxidizing back to the boronic acid or undergoing other reactions.

While specific literature examples detailing the reduction of 2-methylphenylboronic acid are not abundant, the general methodology for arylboronic acids is well-established and applicable. The conversion to an ester followed by reduction with a powerful hydride source like LAH is the standard approach.

Homologation Reactions

Homologation reactions provide a powerful method for extending the carbon chain of a boronic acid derivative by one carbon atom. The Matteson homologation is a key example of this transformation, characterized by its high stereoselectivity. mdpi.comuni-saarland.de This reaction does not use the boronic acid directly but starts with a boronic ester, such as the pinacol or DICHED ester of 2-methylphenylboronic acid.

The mechanism of the Matteson homologation proceeds through several distinct steps: mdpi.comuni-saarland.de

Carbenoid Addition: The reaction is initiated by the addition of a carbenoid, typically (dichloromethyl)lithium (LiCHCl₂), to the trigonal boron atom of the boronic ester. This forms a tetracoordinate boronate complex. mdpi.com (Dichloromethyl)lithium is generated in situ by deprotonating dichloromethane (B109758) with a strong base like n-butyllithium at very low temperatures (e.g., -100 °C). uni-saarland.de

1,2-Metallate Rearrangement: The crucial step is a 1,2-metallate shift, where the aryl group (the 2-methylphenyl group) migrates from the boron atom to the adjacent carbon of the dichloromethyl ligand, displacing one of the chlorine atoms. This rearrangement is often promoted by a Lewis acid, such as zinc chloride, and results in the formation of an α-chloro boronic ester. mdpi.comnih.gov When a chiral diol is used to form the initial boronic ester, this migration occurs with a high degree of diastereoselectivity. uni-saarland.denih.gov

Nucleophilic Substitution: The resulting α-chloro boronic ester is itself a versatile intermediate. It can react with a second nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent. uni-saarland.de The nucleophile attacks the boron atom, forming another boronate complex. This is followed by a second stereospecific 1,2-rearrangement, where the newly introduced R group migrates to the α-carbon, displacing the second chlorine atom. This step typically proceeds with inversion of configuration at the carbon center. uni-saarland.de

This sequence effectively inserts a -CHR- group between the boron atom and the original aryl group, resulting in a homologated boronic ester. The products are valuable synthetic intermediates that can be further transformed, for example, by oxidation to yield chiral secondary alcohols. uni-saarland.de While aryl groups like 2-methylphenyl are known to migrate, the scope of the subsequent nucleophilic substitution can be broad, allowing for the synthesis of diverse structures. nih.gov

Table 1: General Steps of the Matteson Homologation for an Arylboronic Ester

| Step | Description | Reactants | Intermediate/Product |

| 1 | Formation of Boronate Complex | Arylboronic ester, (Dichloromethyl)lithium (LiCHCl₂) | Tetracoordinate dichloromethyl boronate complex |

| 2 | 1,2-Metallate Rearrangement | Tetracoordinate boronate complex, Lewis Acid (e.g., ZnCl₂) | α-Chloro boronic ester |

| 3 | Second Boronate Formation | α-Chloro boronic ester, Nucleophile (e.g., Grignard reagent) | Tetracoordinate boronate complex |

| 4 | Nucleophilic Displacement | Tetracoordinate boronate complex | Homologated boronic ester |

Electrophilic Allyl Shifts

Electrophilic allyl shifts are characteristic reactions of allylboronic esters. While not a reaction of 2-methylphenylboronic acid itself, its corresponding allylboronate derivatives can participate in this transformation. The reaction involves the transfer of the allyl group from the boron atom to an electrophile.

The general mechanism is analogous to other reactions involving allylic organometallics, such as the Sakurai reaction with allylsilanes. The reaction is typically catalyzed by a Lewis acid. The Lewis acid coordinates to an oxygen atom of the boronic ester, which increases the electrophilicity of the boron atom and weakens the boron-allyl bond. This facilitates the nucleophilic attack of the allyl group's γ-carbon onto an electrophile (such as an aldehyde or ketone), proceeding through a cyclic, six-membered chair-like transition state. This transition state arrangement allows for a high degree of stereocontrol in the formation of the new carbon-carbon bond, yielding a homoallylic alcohol after workup. The double bond shifts its position during the reaction, which is a hallmark of an allylic rearrangement.

Protonolysis

Protonolysis, also known as protodeboronation, is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org For 2-methylphenylboronic acid, this reaction would yield toluene. This process is often an undesired side reaction in synthetic applications that utilize boronic acids, such as the Suzuki-Miyaura coupling, which is frequently performed under basic aqueous conditions and at elevated temperatures. wiley-vch.deijcps.com

The susceptibility of an arylboronic acid to protonolysis is influenced by several factors, including pH, temperature, and the electronic and steric nature of the substituents on the aromatic ring. wikipedia.orgwiley-vch.de

There are two primary mechanisms for protonolysis in aqueous media: wikipedia.org

Acid-Catalyzed Protonolysis: Under strongly acidic conditions, the reaction involves the direct protonation of the carbon-boron bond. For arylboronic acids, electron-donating groups, which increase the electron density of the aromatic ring, can accelerate this electrophilic cleavage. wiley-vch.de

Base-Catalyzed Protonolysis: In basic solutions, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form, ArB(OH)₃⁻. This species can then undergo protonolysis, where water often acts as the proton source. Arylboronic acids bearing electron-withdrawing substituents are generally more susceptible to base-catalyzed protonolysis. wikipedia.org

Ortho-substituted arylboronic acids, like 2-methylphenylboronic acid, are known to be particularly prone to protonolysis under basic conditions. wiley-vch.deijcps.com The steric bulk of the ortho-methyl group may influence the stability of intermediates or transition states in coupling reactions, making the competing protonolysis pathway more favorable under certain conditions. For instance, while p-tolylboronic acid is stable in boiling water, it undergoes complete deboronation at higher temperatures (130–150 °C) under pressure. wiley-vch.de The presence of an ortho-substituent can exacerbate this instability. wiley-vch.deijcps.com

Mechanisms of Reversible Covalent Complex Formation

Interaction with Diols (e.g., Saccharides)

A defining characteristic of boronic acids, including 2-methylphenylboronic acid, is their ability to form reversible covalent complexes with compounds containing 1,2- or 1,3-diol functionalities. acs.org This reactivity is particularly significant with saccharides, which are rich in diol motifs, and forms the basis for boronic acid-based sensors and separation technologies. researchgate.net

The interaction is an equilibrium process involving the condensation of the boronic acid and the diol to form a cyclic boronate ester, with the concomitant release of water molecules. The reaction is highly dependent on pH. aablocks.com

In aqueous solution, the boronic acid (a trigonal Lewis acid) exists in equilibrium with its hydrated tetrahedral boronate anion, formed by the addition of a hydroxide (B78521) ion. aablocks.com Both the neutral boronic acid and the anionic boronate can react with a diol, leading to two main pathways for ester formation: aablocks.com

Reaction with the neutral boronic acid (trigonal pathway): The trigonal boronic acid, R-B(OH)₂, reacts with the diol to form a neutral trigonal cyclic boronate ester. This ester can then accept a hydroxide ion to form the final tetrahedral anionic ester.

Reaction with the boronate anion (tetrahedral pathway): The tetrahedral boronate, R-B(OH)₃⁻, reacts with the diol to directly form the tetrahedral anionic cyclic boronate ester.

Formation of Cyclic Boronate Esters (Dioxaborolanes, Dioxaborinanes)

The cyclic boronate esters formed from the reaction of 2-methylphenylboronic acid with diols are named according to the size of the resulting ring.

Dioxaborolanes: Reaction with a 1,2-diol results in the formation of a five-membered ring containing a C-C-O-B-O sequence. These structures are known as 1,3,2-dioxaborolanes. wiley-vch.de For example, the reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields 2-(o-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Dioxaborinanes: Reaction with a 1,3-diol results in the formation of a six-membered ring containing a C-C-C-O-B-O sequence. These are known as 1,3,2-dioxaborinanes. wiley-vch.de For example, reaction with 1,3-propanediol (B51772) or neopentyl glycol (2,2-dimethyl-1,3-propanediol) yields the corresponding 2-(o-tolyl)-1,3,2-dioxaborinane derivative.

The stability and formation kinetics of these esters depend on the structure of the diol. With saccharides, which can exist as various isomers (anomers) in solution, the binding can be highly specific. For instance, studies with D-fructose indicate that the α-D-fructofuranose anomer is the primary reactive species with boronic acids. researchgate.net The reaction proceeds in two observable steps: an initial fast intermolecular reaction to form a bicoordinate complex, followed by a slower intramolecular step to form a more stable tricoordinate complex. researchgate.net

Table 2: Kinetic Data for the Reaction of 2-Methylphenylboronic Acid with D-Fructose

| Reacting Boron Species | Reacting Fructose (B13574) Anomer | Reaction Step | Description |

| 2-Methylphenylboronic acid (trigonal) | α-D-fructofuranose | Step 1 (Intermolecular) | Formation of a bicoordinate boronate ester complex. |

| 2-Methylphenylboronate ion (tetrahedral) | α-D-fructofuranose | Step 1 (Intermolecular) | Formation of a bicoordinate boronate ester complex (more reactive pathway). researchgate.net |

| Bicoordinate Complex | - | Step 2 (Intramolecular) | Rearrangement to form a more stable tricoordinate complex. researchgate.net |

Data derived from kinetic studies on the reaction mechanism between 2-methylphenylboronic acid and D-fructose. researchgate.net

Kinetic Studies of Boronic Acid-Saccharide Interactions

The interaction between boronic acids and saccharides is a reversible process involving the formation of cyclic boronate esters with diol functionalities on the sugar molecule. Kinetic studies are crucial for understanding the stability and formation rates of these esters, which are fundamental to applications like carbohydrate sensing.

Research into the binding of 2-Methylphenylboronic acid with various sugars in aqueous solution at a physiological pH of 7.4 has been conducted using fluorescence spectroscopy. In one study, the addition of monosaccharides (fructose, galactose, arabinose) and disaccharides (lactose, maltose (B56501), sucrose) to 2-Methylphenylboronic acid resulted in a decrease in its fluorescence intensity. nih.gov This quenching is attributed to the cleavage of an intramolecular hydrogen bond upon the formation of the boronate ester, which reduces the stability of the resulting complex. nih.gov

The binding and dissociation constants, which are key kinetic parameters, can be determined using graphical methods such as the Benesi-Hildebrand and Lineweaver-Burk equations. nih.gov Studies indicate that monosaccharides generally exhibit higher binding constants with 2-Methylphenylboronic acid compared to disaccharides. nih.govresearchgate.net A detailed kinetic investigation into the reaction of 2-Methylphenylboronic acid with D-fructose revealed that the reaction proceeds in two consecutive steps: an initial intermolecular reaction to form a bicoordinate complex, followed by an intramolecular step to yield a more stable tricoordinate complex. researchgate.net

The following table presents data from a fluorescence quenching study, showing the extent of interaction between 2-Methylphenylboronic acid and various saccharides.

| Saccharide | Fluorescence Intensity Decrement (%) |

| Fructose | 29% |

| Lactose (B1674315) | 27% |

| Maltose | 25% |

| Galactose | 23% |

| Arabinose | 21% |

| Sucrose | 17% |

| Data sourced from a study on the interaction of 2-Methylphenylboronic acid with sugars at pH 7.4. The decrement in fluorescence correlates with the extent of boronate ester formation. nih.gov |

Role of Furanose Forms in Binding Affinity

The binding affinity between boronic acids and saccharides is not uniform across all sugars and is heavily dependent on the three-dimensional structure of the sugar. Saccharides in aqueous solution exist in equilibrium between different isomeric forms, primarily five-membered furanose rings and six-membered pyranose rings.

Research consistently shows that boronic acids, including 2-Methylphenylboronic acid, exhibit a strong preference for binding with the furanose form of sugars. nih.govresearchgate.net The reason for this high affinity lies in the stereochemistry of the hydroxyl groups. The most stable boronic acid-diol complexes are formed with diols that are held in a syn-periplanar conformation, a geometry that is pre-organized in the furanose ring structure. aablocks.com In contrast, the diol groups on the more abundant pyranose rings are typically more disorganized and less geometrically suited for stable ester formation. aablocks.com

For example, kinetic studies on the reaction between 2-Methylphenylboronic acid derivatives and D-fructose have shown that out of the five potential anomers of fructose in solution, only α-D-fructofuranose is reactive toward the boron species. researchgate.net Similarly, studies with ribose show a clear preference for binding to the ribofuranose form over the ribopyranose forms. nih.gov The significantly higher binding constant of fructose compared to glucose and galactose is directly attributed to the much larger proportion of the furanose form present at equilibrium in an aqueous solution. aablocks.com

| Saccharide | Percentage of Furanose Form in Solution |

| Fructose | ~25% |

| Galactose | ~2.5% |

| Glucose | ~0.14% |

| This table illustrates the equilibrium percentage of the highly reactive furanose isomer for common monosaccharides in aqueous solution. aablocks.com |

A new bisboronic acid sensor was reported to form a strong complex with glucose by binding to the rare α-d-glucofuranose form, highlighting the thermodynamic favorability of furanose binding even when it is the minor component in the equilibrium. colab.ws

Influence of pH on Boronate Ion Formation and Reactivity

The reactivity of 2-Methylphenylboronic acid is profoundly influenced by the pH of the solution. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). aablocks.com The pKa of most phenylboronic acids is around 9. wikipedia.org

Under acidic conditions (pH < pKa), the neutral trigonal form predominates. As the pH increases towards and beyond the pKa, the equilibrium shifts towards the tetrahedral boronate ion through the acceptance of a hydroxide ion. aablocks.com This structural change is significant because the two species have different reactivities.

The "charge rule" suggests that the maximum concentration of the boronate ester is typically found at a pH that is intermediate between the pKa of the boronic acid and the pKa of the diol. aablocks.com This principle is critical for designing boronic acid-based systems, such as sensors, that must operate effectively at a specific pH, like the physiological pH of 7.4. acs.org The formation of the boronate ester itself is an equilibrium that releases a proton, meaning that at a constant pH, the reaction is driven forward. researchgate.net

Interaction with Other Nucleophiles (e.g., Amino Acids, Hydroxamic Acids)

Beyond saccharides, the Lewis acidic boron center of 2-Methylphenylboronic acid readily interacts with a variety of other nucleophiles, including amino acids and hydroxamic acids. wikipedia.org These interactions are crucial in fields ranging from medicinal chemistry to synthetic methodology.

Amino Acids: Boronic acids can form reversible covalent bonds with the functional groups of amino acids. Computational modeling of the interaction between various boronic acids, including 2-Methylphenylboronic acid, and the protein insulin (B600854) showed significant interactions with amino acid residues such as glutamic acid (Glu) and histidine (His). chemrxiv.org In direct amidation reactions, arylboronic acids can act as catalysts for the dehydrative condensation between carboxylic acids and amines to form amide bonds. rsc.org This process involves the formation of a mixed anhydride (B1165640) intermediate between the carboxylic acid and the boronic acid, which is then attacked by the amine nucleophile. rsc.org

Hydroxamic Acids: The interaction with hydroxamic acids is also of significant interest. O-substituted hydroxamic acids have been shown to be effective coupling partners for boronic acids in copper-mediated cross-coupling reactions to produce N-substituted amides. nih.gov For example, O-acetyl hydroxamates react with arylboronic acids in the presence of a copper(I) catalyst to form amides in moderate to good yields. nih.gov In a different application, O-methyl hydroxamic acids derived from carboxylic acids have been used as highly effective substrates for palladium-catalyzed β-C-H activation and subsequent cross-coupling with boronic acids, including sp³-hybridized alkylboronic acids. acs.org

B-N and B-diol Intramolecular Interactions

In certain structural contexts, particularly with ortho-substituted phenylboronic acids, the boron atom can participate in intramolecular interactions with nearby Lewis basic atoms like nitrogen or oxygen. While 2-Methylphenylboronic acid itself does not possess such a group, the study of its ortho-substituted analogues provides critical insight into the fundamental reactivity of the boronic acid moiety.

B-diol Interactions: Similar intramolecular interactions can occur with oxygen-containing functional groups. For instance, in 2-formylphenylboronic acid, an intramolecular interaction between the carbonyl oxygen and the boron center leads to a cyclized benzoxaborole structure. acs.org This intramolecular cyclization significantly lowers the pKa of the compound compared to other phenylboronic acids. acs.org Ferrocene-based derivatives, such as ((ferrocenylimino)methyl)phenylboronic acid, have been highlighted as excellent systems for studying these intramolecular B-N and B-diol interactions and their influence on the molecule's electrochemical properties. muni.cz

Applications of 2 Methylphenylboronic Acid in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

2-Methylphenylboronic acid, also known as o-tolylboronic acid, has emerged as a significant compound in the fields of medicinal chemistry and drug discovery. chemimpex.com Its unique chemical properties make it a versatile tool for synthetic chemists, particularly in the creation of complex organic molecules for therapeutic applications. chemimpex.comnih.gov As an organoboron compound, it serves as a crucial building block and a functional moiety in the design and development of novel pharmaceutical agents and delivery systems. chemimpex.comrsc.org

The structural attributes of 2-methylphenylboronic acid are leveraged by researchers to construct new molecular entities with potential therapeutic value. Its participation in robust chemical reactions and its influence on the physicochemical properties of molecules are central to its role in pharmaceutical design. chemimpex.comnih.gov

2-Methylphenylboronic acid is an important precursor in the synthesis of boron-containing pharmaceuticals. chemimpex.com It is frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is essential for assembling the complex scaffolds of many modern drugs. chemimpex.comchemicalbook.com

One notable application is in the synthesis of benzoxaboroles. Research has shown that benzoxaborole can be synthesized from 2-methylphenylboronic acid through a process involving bromination followed by hydrolysis and spontaneous intramolecular esterification. bath.ac.uk Benzoxaboroles are a class of boron-containing heterocyclic compounds with a wide range of biological activities, and their derivatives have been investigated for various therapeutic purposes. For instance, Crisaborole, an FDA-approved topical treatment for atopic dermatitis, is a well-known benzoxaborole derivative. A patented method for preparing Crisaborole lists 2-methylphenylboronic acid or its ester as a key starting material. google.com

The utility of 2-methylphenylboronic acid as a synthetic intermediate is highlighted in the table below, which summarizes its role in the synthesis of key pharmaceutical scaffolds.

| Precursor Compound | Synthetic Reaction | Resulting Scaffold/Compound | Therapeutic Area (Example) | Citation |

| 2-Methylphenylboronic acid | Bromination, hydrolysis, intramolecular esterification | Benzoxaborole | Anti-inflammatory | bath.ac.uk |

| 2-Methylphenylboronic acid or its ester | Multi-step synthesis including coupling reactions | Crisaborole | Atopic Dermatitis | google.com |

The incorporation of a boronic acid group, such as the one in 2-methylphenylboronic acid, into a drug molecule can significantly modify its properties, leading to an improved therapeutic profile. nih.gov Research has demonstrated that introducing boronic acids can enhance the therapeutic index of a compound by improving its solubility and stability.

Boronic acids are considered bioisosteres of carboxylic acids, meaning they can replace carboxylic acid groups in a drug molecule while maintaining or improving biological activity. nih.gov This substitution can lead to more favorable pharmacokinetic characteristics. For example, in the development of peptide-based proteasome inhibitors, replacing a terminal aldehyde group—which is prone to oxidation and can lead to a lack of specificity—with a boronic acid moiety resulted in compounds with greater stability, improved specificity, and better pharmacokinetics. nih.gov Furthermore, modifications to the phenyl ring of arylboronic acids and the nature of the linker groups can lead to conjugates with enhanced water solubility and storage stability, which is critical for drug formulation and delivery. google.com

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often used to improve drug delivery to specific sites, thereby increasing efficacy and reducing systemic side effects. 2-Methylphenylboronic acid has been identified as a valuable component in the design of innovative prodrugs.

A key application of 2-methylphenylboronic acid is in the development of hydrogen peroxide-sensitive prodrugs, particularly for treating inflammatory conditions like rheumatoid arthritis (RA). The rationale behind this approach is that inflamed tissues, such as the synovium in RA patients, have significantly higher concentrations of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), compared to healthy tissues. dtu.dk This pathological difference can be exploited to trigger the localized release of a drug.

Arylboronic acids can act as ROS-labile promoieties. When attached to a parent drug, the boronic acid group is stable under normal physiological conditions. However, in the H₂O₂-rich environment of inflamed tissue, the boronic acid undergoes oxidative cleavage, releasing the active drug directly at the site of pathology. This targeted activation is designed to enhance the drug's therapeutic window by maximizing its local concentration while minimizing systemic exposure and associated side effects. dtu.dkacs.org

Research has focused on creating H₂O₂-sensitive prodrugs of established anti-rheumatic drugs like methotrexate, aminopterin, and tofacitinib (B832) using an arylboronic acid strategy. dtu.dkresearchgate.net Studies using the closely related 4-methylphenylboronic acid have demonstrated the viability of this approach. These prodrugs were linked to the parent drug via a carbamate (B1207046) or a direct C-N bond. dtu.dkacs.org In vitro and in vivo experiments confirmed that these prodrugs were effectively activated by pathophysiological concentrations of H₂O₂, showed good stability, and had therapeutic efficacy comparable to the parent drugs in animal models of RA, but with a safer toxicity profile. dtu.dkdtu.dkacs.org

The table below outlines the findings from studies on H₂O₂-sensitive prodrugs for RA.

| Parent Drug | Promoieties | Activation Trigger | Key Findings | Citation |

| Methotrexate (MTX) & Aminopterin (AMT) | ROS-labile 4-methylphenylboronic acid | Hydrogen Peroxide (H₂O₂) | Prodrugs showed good solubility and stability; comparable efficacy to parent drugs in a CIA mouse model with a safer toxicity profile and increased therapeutic window. | dtu.dkdtu.dkacs.org |

| Tofacitinib | ROS-labile 4-methylphenylboronic acid | Hydrogen Peroxide (H₂O₂) | Prodrugs could be activated by H₂O₂ to release tofacitinib, potentially reducing systemic side effects by avoiding widespread JAK inhibition. | researchgate.net |

Beyond its role in the structure of the drug itself, 2-methylphenylboronic acid and its derivatives are utilized in constructing advanced drug delivery systems. chemimpex.com The ability of the boronic acid group to form reversible covalent bonds with diol-containing molecules is the key to this application. rsc.orgnih.gov

Phenylboronic acid (PBA)-functionalized polymers, hydrogels, and nanoparticles have been developed as effective carriers for delivering therapeutic agents. rsc.orgnih.gov These systems offer stability, biocompatibility, and the potential for long circulation times. rsc.org The delivery mechanism often relies on the interaction between the boronic acid on the carrier and cis-diol moieties present on the drug molecule (such as in polyphenolic compounds) or on the surface of target cells (such as sialic acid residues on cancer cells). rsc.orgnih.gov

One study detailed the creation of phenylboronic acid-functionalized nanoparticles to deliver emodin, a polyphenolic drug with poor water solubility. nih.gov The nanoparticles successfully encapsulated the drug through the formation of boronate esters. This linkage is often pH-sensitive; at the lower pH characteristic of tumor microenvironments or intracellular compartments, the boronate ester bond can dissociate, triggering the release of the drug. This provides a mechanism for targeted and controlled drug release, enhancing therapeutic efficacy while minimizing off-target effects. nih.gov

Drug Delivery Systems

Targeted Drug Delivery via Bioconjugation

The specificity of the boronic acid-diol interaction is also harnessed for targeted drug delivery through bioconjugation. This strategy involves attaching a targeting moiety, such as an antibody, to a boronic acid group. nih.govnih.gov This boronic acid-containing targeting agent can then be complexed with a diol-containing polymer-drug conjugate, effectively decorating the surface of the drug delivery vehicle with targeting ligands. nih.govnih.gov

One notable example involves the use of the antibody Herceptin, which is attached to a boronic acid via a polyethylene (B3416737) glycol (PEG) spacer. nih.govnih.gov This construct is then complexed with nanoparticles made from a copolymer of mucic acid and PEG, which are loaded with an anticancer drug. The result is a targeted nanoparticle system that can specifically bind to cells overexpressing the receptor for Herceptin, leading to enhanced cellular uptake of the therapeutic agent. nih.govnih.gov This approach significantly improves the delivery of the drug to the target site while minimizing off-target effects.

Enzyme Inhibition Studies

Boronic acids have emerged as a significant class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues found in the active sites of many enzymes. wikipedia.orgnih.gov This interaction mimics the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition. nih.govresearchgate.net

Interaction with Proteasomes (e.g., Bortezomib Analogs)

The proteasome, a multi-protein complex responsible for degrading intracellular proteins, is a key target in cancer therapy. nih.gov The drug Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma. nih.govsci-hub.se The boron atom in Bortezomib is crucial for its mechanism of action, as it forms a complex with the N-terminal threonine hydroxyl group in the active site of the proteasome, disrupting its function and inducing apoptosis in cancer cells. nih.gov

Inspired by the success of Bortezomib, numerous analogs and other boronic acid-containing compounds are being investigated as proteasome inhibitors. sci-hub.se Research has shown that dipeptidyl boronic acid derivatives can exhibit potent inhibitory activity against the chymotrypsin-like (ChT-L) activity of the proteasome. sci-hub.se Structure-activity relationship studies continue to explore modifications to the peptide backbone and the boronic acid moiety to enhance potency and selectivity for different proteasome subunits. nih.gov

| Compound Class | Target Enzyme | Mechanism of Inhibition |

| Dipeptidyl boronic acids (e.g., Bortezomib) | 20S Proteasome (Chymotrypsin-like subunit) | Formation of a reversible covalent bond with the active site N-terminal threonine. wikipedia.orgnih.gov |

| Urea-containing peptide boronic acids | 20S Proteasome (Chymotrypsin-like subunit) | Potent inhibition with IC50 values in the nanomolar range. sci-hub.se |

| (S)-(4-((4-(tert-butylamino)-2-((4-methylphenyl)sulfonamido)-4-oxobutanamido)methyl)phenyl)boronic acid | Constitutive proteasome β5c subunit | Reversible and noncompetitive inhibition. nih.gov |

Inhibition of Lipases, Subtilisin, and Protease Kex2

The inhibitory action of boronic acids extends to a range of other proteases and lipases. wikipedia.org Boronic acids are known to be effective inhibitors of serine proteases like subtilisin. nih.govgoogle.comepo.org The inhibition is dependent on the nature of the organic substituent on the boronic acid, with aromatic groups generally leading to better inhibition than alkyl groups. google.comepo.org For instance, phenylboronic acid is a more potent inhibitor of subtilisin than methylboronic acid. google.comepo.org

Similarly, boronic acids have been shown to inhibit lipoprotein lipase, indicating the presence of a serine and histidine in the enzyme's active site. nih.gov The inhibition by benzene (B151609) boronic acid can be partly reversed by the activator apolipoprotein C-II. nih.gov

Kex2, a yeast protease that is a prototype for a family of eukaryotic pro-protein processing enzymes, is also a target for boronic acid inhibitors. researchgate.netnih.govnih.govrcsb.org Crystal structures of Kex2 in complex with peptidyl boro-arginine inhibitors have provided a detailed structural basis for the high selectivity of this enzyme family. researchgate.netnih.govrcsb.org The boron atom forms a covalent bond with the catalytic serine residue in the active site. researchgate.net

Inhibitors for Acyl-Protein Thioesterase 1 and 2 (Cancer Drug Targets)

Acyl-protein thioesterases 1 and 2 (APT1 and APT2) are enzymes involved in the depalmitoylation of proteins, a post-translational modification that is crucial for the function of proteins like those in the Ras family. nih.govnih.gov As aberrant Ras signaling is a hallmark of many cancers, inhibiting APT1 and APT2 has emerged as a promising anti-cancer strategy. nih.gov

Boronic and borinic acid derivatives have been identified as a new class of potent and non-toxic inhibitors of human APT1 and APT2. nih.gov These compounds were discovered through extensive library screening and have been shown to inhibit the enzymes in a competitive manner. nih.gov Furthermore, some of these boron-based inhibitors have demonstrated the ability to significantly inhibit downstream signaling pathways, such as Erk1/2 phosphorylation. nih.gov

Stabilization of Biomolecules (e.g., Insulin)

The ability of boronic acids to interact with diols also plays a role in the stabilization of biomolecules, most notably insulin (B600854). chemrxiv.org Insulin is a protein hormone that is essential for regulating blood glucose levels, and maintaining its stability is crucial for its therapeutic efficacy. chemrxiv.org

Computational studies using molecular docking have been employed to investigate the interaction between insulin and various boronic acid derivatives. chemrxiv.org These studies suggest that boronic acids can stabilize the insulin structure through interactions such as van der Waals forces and hydrogen bonding. chemrxiv.org The total energy of the interaction determines the stability of the resulting insulin-boronic acid complex. chemrxiv.org Theoretical models have been developed to screen different boronic acids for their potential as insulin stabilizers, with the goal of identifying novel candidates for improving the shelf-life and efficacy of insulin formulations. chemrxiv.org A theoretical study identified 2-Methylphenylboronic acid as having a favorable binding energy with insulin, suggesting its potential as a stabilizing agent. chemrxiv.org

Materials Science

2-Methylphenylboronic acid and its derivatives are pivotal in the field of materials science, serving as versatile building blocks for the creation of sophisticated materials with tailored functionalities. Their utility spans from enhancing the intrinsic properties of polymers to the synthesis of novel nanomaterials and their application in catalysis and molecular recognition for designing smart materials.

Development of Advanced Materials

The unique chemical reactivity of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, makes it a valuable component in the design of new materials. This reactivity is harnessed to create polymers with superior characteristics and to direct the assembly of complex nanostructures.

Research into polybenzoxazines (PBZs), a class of high-performance thermosetting resins, has demonstrated that their inherent bis(2-hydroxybenzyl)amine (BHBA) units can react with boronic acids. This post-polymerization modification allows for the introduction of new functionalities without compromising the original material's shape or high thermal stability, which shows degradation onset at approximately 270 °C. rsc.org Similarly, polymers incorporating derivatives like 5-methoxy-2-methylphenylboronic acid have shown enhanced thermal stability, with one study noting a 5% weight loss temperature of 320°C. vulcanchem.com These modifications are crucial for producing advanced materials suitable for demanding industrial applications in electronics and coatings. chemimpex.comchemimpex.com

2-Methylphenylboronic acid is a key reagent in the synthesis of advanced nanomaterials, including various types of nanoparticles. chemimpex.com The boronic acid moiety can be used to functionalize nanoparticles, imparting specific chemical reactivity and targeting capabilities. acs.org

A notable example is the fabrication of stable and monodisperse phenylboronic acid-functionalized nanoparticles (PBA-NPs) through a solvent displacement technique. nih.gov In this process, a homopolymer, poly(3-((acrylamido)methyl)phenylboronic acid), self-assembles into nanoparticles. The size of these nanoparticles is highly dependent on the synthesis conditions. For example, the diameter of the PBA-NPs can be systematically controlled by adjusting the initial polymer concentration. nih.gov

This table illustrates how the average hydrodynamic diameter (Dh) of self-assembled phenylboronic acid-functionalized nanoparticles increases with the initial concentration of the homopolymer (PBAH). Data sourced from research on PBA-NP self-assembly. nih.gov

| Initial PBAH Concentration (mg mL−1) | Average Nanoparticle Diameter (Dh, nm) |

|---|---|

| 0.1 | 40 ± 2 |

| 0.5 | 58 ± 2 |

| 1.0 | 64 ± 3 |

| 1.5 | 75 ± 3 |

| 2.0 | 84 ± 3 |

Furthermore, boronic acid-modified nanomaterials, such as boron-doped carbon quantum dots (BCQDs), are being developed for various biomedical applications, leveraging the unique optical and chemical properties that arise from their nanoscale dimensions and surface chemistry. acs.org The synthesis of colloidal palladium nanoparticles can also be achieved using methods that may involve 2-methylphenylboronic acid as a reactant in subsequent catalytic applications. researchgate.net

Catalysis and Molecular Recognition in Material Design

The dual functionality of 2-methylphenylboronic acid as both a catalytic reagent and a molecular recognition element is fundamental to its role in modern material design.

In catalysis, 2-methylphenylboronic acid is a widely used reagent in a variety of metal-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules and materials. ottokemi.comchemicalbook.com It is a key participant in rhodium-catalyzed reactions, such as the addition of arylboronic acids to alkynes. acs.org For example, the reaction of various alkynyl heteroaromatic compounds with 2-methylphenylboronic acid in the presence of a rhodium catalyst and a water-soluble ligand proceeds with high regioselectivity to yield trisubstituted alkenes. acs.org

This table summarizes the yield of addition products from the reaction of various alkynyl heteroaromatic compounds with 2-methylphenylboronic acid (5b) in the presence of a rhodium catalyst. Data sourced from research on regioselective rhodium-catalyzed additions. acs.org

| Entry | Alkyne Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-(1-Hexynyl)pyridine (4) | 6b | 65 |

| 4 | 2-Ethynylpyrimidine (9) | 10 | 76 |

| 5 | 2-Ethynylquinoline (11) | 12 | 73 |

| 10 | 2-(3-Phenyl-1-propynyl)pyridine (21) | 22 | 71 |

The principle of molecular recognition, where molecules selectively bind to one another, is another area where boronic acids excel. mdpi.com The intrinsic ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for its use in designing materials that can recognize and respond to specific molecules, particularly carbohydrates. mdpi.combath.ac.uk This "lock-and-key" concept is exploited in creating self-assembling materials and dynamic polymer networks where the reversible boronic ester linkages provide properties like self-healing and stimuli-responsiveness. nih.govresearchgate.net

Sensor Development and Biosensing

The capacity of 2-methylphenylboronic acid to bind reversibly with diol-containing compounds makes it an excellent candidate for the recognition element in chemical sensors and biosensors. chemimpex.com

Glucose and Saccharide Sensing

A significant application of 2-methylphenylboronic acid is in the development of fluorescent sensors for glucose and other saccharides, which is critical for diabetes management. researchgate.netnih.gov Traditional enzyme-based glucose sensors have limitations that have spurred the search for alternative, robust chemical sensors. nih.gov Boronic acid-based fluorescent sensors are highly sought after due to their ability to bind reversibly with diols. researchgate.netnih.gov

One sensing strategy involves the competitive binding between a luminescent metal-ligand complex, a boronic acid derivative, and glucose. nih.gov In one such system, a ruthenium complex forms a reversible bond with 2-tolylboronic acid (a synonym for 2-methylphenylboronic acid), causing a significant increase in the complex's luminescence. nih.govacs.org When glucose is introduced, it competes for the boronic acid, leading to a decrease in luminescence that can be correlated to the glucose concentration in the physiological range. nih.gov

Another approach utilizes fluorescence spectroscopy to study the direct binding interactions between 2-methylphenylboronic acid and various sugars. researchgate.netnih.gov Studies have shown that the addition of saccharides to 2-methylphenylboronic acid in an aqueous solution at pH 7.4 quenches its natural fluorescence. researchgate.netnih.gov The extent of this quenching allows for the determination of binding affinities. Research indicates that monosaccharides generally exhibit higher binding constants than disaccharides, with sugars existing in a furanose ring form being particularly favored for binding. researchgate.netnih.gov

This table presents the binding constants (K) for the interaction of 2-Methylphenylboronic acid with various mono- and disaccharides, as determined by fluorescence spectroscopy at pH 7.4. Higher values indicate stronger binding affinity. Data sourced from spectroscopic and molecular docking studies. researchgate.netnih.gov

| Saccharide | Type | Binding Constant (K) (M-1) |

|---|---|---|

| Arabinose | Monosaccharide | 181 |

| Fructose (B13574) | Monosaccharide | 153 |

| Galactose | Monosaccharide | 128 |

| Sucrose | Disaccharide | 74 |

| Lactose (B1674315) | Disaccharide | 60 |

| Maltose (B56501) | Disaccharide | 41 |

Detection of Other Biomolecules

The utility of 2-methylphenylboronic acid extends beyond glucose sensing to the detection of other biologically important molecules that contain diol groups. chemimpex.comnih.gov

Saccharides and Glycans: Boronic acids are recognized as universal receptors for saccharides. researchgate.net They can be used to detect various monosaccharides like fructose and galactose, as well as more complex glycans and glycoproteins, which play crucial roles in cellular communication and disease processes. nih.govresearchgate.netbath.ac.uk For instance, a sensor with a squarylium fluorophore and a boronic acid receptor was designed to detect monosaccharides on the surface of Gram-positive bacteria. nih.gov

Reactive Oxygen Species (ROS): Certain boronic acid derivatives can be used to detect reactive oxygen species like hydrogen peroxide (H₂O₂). bath.ac.ukfrontierspecialtychemicals.com The principle involves the oxidation of the boronic acid to a phenol (B47542) by H₂O₂, which triggers a fluorescent response. bath.ac.uk This has applications in studying oxidative stress in biological systems. pnas.orgnih.gov

Other Biomolecules: The binding capability of boronic acids has been harnessed to create sensors for a variety of other biomolecules, including catecholamines (like dopamine), sialic acid (a cancer marker), and nucleotides. nih.govmdpi.comnih.gov

Environmental Monitoring and Safety Applications

The principles of boronic acid-based sensing are also applicable to environmental monitoring. epa.gov Chemosensors incorporating boronic acids can be designed to detect pollutants that have diol functionalities. researchgate.net Furthermore, they have been investigated for the detection of anions such as fluoride (B91410), which can form strong bonds with the boron atom. mdpi.com

Supramolecular Chemistry and Molecular Recognition

2-Methylphenylboronic acid is a valuable building block in supramolecular chemistry, which involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. mdpi.com The reversible covalent interaction between boronic acids and diols is a key tool in this field. mdpi.comepa.gov

This interaction allows for the construction of self-assembling systems and molecular machines. rsc.org For example, researchers have used the binding of saccharides to boronic acid-appended receptors to control the assembly and disassembly of supramolecular structures. nih.gov This molecular recognition capability enables the creation of "smart" materials that can respond to specific chemical stimuli, such as the presence of glucose. mdpi.com The formation of these complex structures is often monitored by changes in fluorescence or other spectroscopic signals, providing insight into the molecular recognition events. nih.govnih.gov

Selective Transport of Saccharides Across Membranes

Beyond detection, boronic acids are being explored for their potential to facilitate the movement of highly polar saccharides across lipophilic biological membranes. rsc.orgrsc.org Lipophilic boronic acid derivatives can act as carriers, complexing with sugars to form a more lipophilic boronate ester that can diffuse across the membrane. rsc.orgresearchgate.net

Two primary mechanisms have been proposed for this facilitated transport:

Trigonal Planar Boronate Esters: The boronic acid complexes with the diol to form a neutral, trigonal planar ester which then diffuses across the membrane. rsc.org

Tetrahedral Boronate Anions: The boronic acid forms a more stable, anionic tetrahedral boronate complex with the diol, which is then transported. The operative mechanism is largely dependent on the pH of the environment and the pKa of the boronic acid. rsc.org

This carrier mechanism has been shown to enable the competitive transport of reducing sugars through a lipophilic membrane. utwente.nl The efficiency and selectivity of transport can be influenced by the specific sugar, with some systems demonstrating a higher transport rate for fructose compared to other sugars like galactose and glucose. researchgate.net

In a related application, the transport of ions across a membrane can be controlled by the presence of saccharides. Research on a cholate-boronic acid conjugate demonstrated that it acted as an ionophore, transporting sodium ions (Na⁺) across a phospholipid bilayer. rsc.orgrsc.org The addition of fructose to the system strongly inhibited this ion transport. rsc.org This occurs because the boronic acid preferentially binds with the highly polar fructose, forming a complex that is a poor ionophore and has a reduced ability to partition into the lipophilic membrane, effectively "shutting down" ion transport. rsc.orgrsc.org This demonstrates the potential for creating saccharide-responsive membrane transport systems.

Green Chemistry Initiatives

The principles of green chemistry, which encourage the development of safer, more efficient, and environmentally benign chemical processes, are increasingly important in synthetic chemistry. Boronic acids, including 2-Methylphenylboronic acid, are considered valuable reagents in this context due to their general stability, low toxicity, and the fact that they ultimately degrade to boric acid, which is considered an environmentally green compound. mdpi.com

Use of 2-Methylphenylboronic Acid in Environmentally Friendly Synthetic Sequences

2-Methylphenylboronic acid has been utilized in several synthetic protocols designed to be more environmentally friendly than traditional methods. These initiatives focus on using safer solvents, milder reaction conditions, and improving atom economy.

A notable example is the rapid and green synthesis of phenols. In one procedure, 2-methylphenylboronic acid was converted to its corresponding phenol, 2-cresol, with an 83% yield. rsc.org This reaction was conducted at ambient temperature, completed in just one minute, and used hydrogen peroxide as the oxidant in an ethanol (B145695) solvent, avoiding harsh reagents and conditions. rsc.org

Another green synthetic application is the copper-catalyzed synthesis of bis(2-methylphenyl)disulfide. google.com This method uses 2-methylphenylboronic acid and elemental sulfur as starting materials. The process is lauded for being simple, atom-economical, and environmentally friendly, achieving a 100% conversion of the boronic acid and an 89% yield of the disulfide product under mild heating (60°C) in N,N'-dimethylformamide. google.com

Table 2: Examples of Environmentally Friendly Syntheses Using 2-Methylphenylboronic Acid

| Product | Catalyst/Reagent | Solvent | Conditions | Yield | Source |

| 2-Cresol | H₂O₂ | Ethanol | 1 minute, Ambient Temp. | 83% | rsc.org |

| Bis(2-methylphenyl)disulfide | Copper sulfate (B86663) / Elemental Sulfur | DMF | 7 hours, 60°C | 89% | google.com |

Aqueous Reaction Conditions in Catalysis

A key goal of green chemistry is to replace volatile and often toxic organic solvents with water. 2-Methylphenylboronic acid has proven to be a suitable substrate for important catalytic reactions performed under aqueous conditions.

The rhodium-catalyzed addition of arylboronic acids to alkynes is one such reaction. acs.org Researchers have successfully performed the reaction of 2-methylphenylboronic acid with various alkynyl heteroaromatic compounds in neat water at 80°C. acs.org This represents a significant improvement over previous methods that required a mixture of dioxane and water, thereby reducing the reliance on organic solvents. acs.org

Similarly, the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation, can be executed in water using 2-methylphenylboronic acid as a reagent. chemicalbook.com The ability to perform these powerful catalytic transformations in an aqueous medium underscores the utility of 2-Methylphenylboronic acid in developing more sustainable synthetic methodologies.

Table 3: Aqueous Catalysis Involving 2-Methylphenylboronic Acid

| Reaction Type | Catalyst System | Substrate Example | Solvent | Key Finding | Source |

| Rhodium-Catalyzed Addition | [Rh(COD)Cl]₂ / Water-Soluble Ligand | Alkynyl heteroaromatic compounds | Neat Water | High regioselectivity and yield in water, avoiding organic co-solvents. | acs.org |

| Palladium-Catalyzed Arylation | Palladium dichloride | p-iodoanisol | Water | Effective Suzuki-Miyaura cross-coupling in an aqueous medium. | chemicalbook.com |

Computational and Spectroscopic Studies of 2 Methylphenylboronic Acid

Molecular Docking Studies

Molecular docking simulations have been employed to predict and analyze the interactions of 2-Methylphenylboronic acid with biological macromolecules, providing valuable information on its potential as a ligand.

Prediction of Interactions with Biological Targets (e.g., Proteins, Insulin)

Computational studies have explored the binding of 2-Methylphenylboronic acid with several biological targets. In one such study, its interaction with periplasmic proteins, specifically those with Protein Data Bank (PDB) IDs 2IPL and 2IPM, was investigated using the Schrodinger Maestro software. rsc.orgnsf.govunibo.it These proteins are known to be involved in bacterial processes, and understanding how ligands like 2-Methylphenylboronic acid bind to them is essential for designing potential inhibitors.

Furthermore, the interaction between 2-Methylphenylboronic acid and insulin (B600854) has been theoretically examined. scirp.org Boronic acids are known to interact with diol-containing molecules, and this property has prompted research into their potential for glucose sensing and insulin stabilization. The computational analysis focused on the stability of the insulin-boronic acid complex, considering the contributions of Van der Waals forces, hydrogen bonding, and electrostatic interactions. scirp.org The study aimed to identify boronic acid derivatives that could act as effective insulin stabilizers. scirp.org

Analysis of Binding Affinity (e.g., GLIDE scores)

The binding affinity of 2-Methylphenylboronic acid to its biological targets is a key determinant of its potential efficacy. In the molecular docking studies involving the periplasmic proteins (2IPL and 2IPM), the binding affinity was expressed using GLIDE (Grid-based Ligand Docking with Energetics) scores. rsc.orgnsf.govunibo.it GLIDE is a widely used computational tool that predicts the binding pose of a ligand to a protein receptor and estimates the binding affinity. A lower GLIDE score generally indicates a stronger binding affinity.

In the theoretical investigation of its interaction with insulin, the binding affinity was evaluated by calculating the total interaction energy, which is a sum of the Van der Waals and electrostatic energy components. scirp.org These energy values provide a quantitative measure of the stability of the complex formed between 2-Methylphenylboronic acid and the insulin molecule. scirp.org

Table 1: Computational Docking Data for 2-Methylphenylboronic Acid and its Interactions

| Biological Target | Computational Method | Reported Affinity Metric | Value |

|---|---|---|---|

| Periplasmic Protein (PDB ID: 2IPL) | Schrodinger Maestro 11.2 | GLIDE Score | Not specified in abstract nsf.govunibo.it |

| Periplasmic Protein (PDB ID: 2IPM) | Schrodinger Maestro 11.2 | GLIDE Score | Not specified in abstract nsf.govunibo.it |

| Insulin | iGEMDOCK | Total Interaction Energy (kcal/mol) | -52.2056 scirp.org |

| Insulin | iGEMDOCK | Van der Waals Energy (kcal/mol) | -50.3956 |

| Insulin | iGEMDOCK | Electrostatic Energy (kcal/mol) | -1.81 |

Spectroscopic Characterization Techniques

A range of spectroscopic methods have been utilized to characterize the structure and properties of 2-Methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹¹B NMR)

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 2-Methylphenylboronic acid.

¹H and ¹³C NMR: While data for the free acid can be elusive due to its tendency to form anhydrides (boroxines), the NMR spectra of its derivatives, such as the pinacol (B44631) ester, provide detailed structural information. The ¹H NMR spectrum of 2-Methylphenylboronic acid pinacol ester shows characteristic signals for the aromatic protons, the methyl group protons, and the protons of the pinacol protecting group. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the connectivity and chemical environment. rsc.org

Table 2: Representative NMR Data for 2-Methylphenylboronic Acid Pinacol Ester

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ¹H NMR | 7.77 | dd, J = 7.5, 1.5 | Aromatic CH |

| 7.32 | td, J = 7.5, 1.5 | Aromatic CH | |

| 7.13 - 7.22 | m | Aromatic CH | |

| 2.55 | s | -CH₃ | |

| 1.35 | s | -C(CH₃)₂ | |

| ¹³C NMR | 144.8 | - | Aromatic C |

| 135.8 | - | Aromatic C | |

| 130.7 | - | Aromatic C | |

| 129.7 | - | Aromatic C | |

| 124.6 | - | Aromatic C | |

| 83.3 | - | B-O-C (CH₃)₂ | |

| 24.8 | - | -C(C H₃)₂ | |

| 22.2 | - | Ar-C H₃ |

Note: Data obtained in CDCl₃ for the pinacol ester derivative. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation. rsc.org